Scientific Field: Organic Chemistry
Summary of Application: Lithium and magnesium complexes supported by pyridyl-pendanted unsymmetrical β-diketiminates, which are similar to the compound , have been synthesized and used as catalysts for the hydroboration of carbonyl compounds.
Methods of Application: These complexes are synthesized and characterized, and their catalytic activities toward the hydroboration of aldehydes and ketones by pinacolborane (HBpin) were investigated.
Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organic compound that integrates lithium with a bicyclic structure featuring boron and oxygen atoms. The compound is characterized by its unique bicyclic framework, which includes a pyridine moiety and multiple ether-like oxygen atoms, contributing to its potential reactivity and biological activity.
Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide exhibits notable biological activities:
The synthesis of Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves:
This compound has several applications across different fields:
Interaction studies are crucial for understanding the reactivity and potential applications of Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide:
Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide shares structural similarities with several other compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Lithium 1-(pyridin-2-yl)-2,6-dioxabicyclo[3.3.0]octane | Contains dioxane instead of trioxa | Different cyclic structure influences reactivity |
| Lithium 4-methylphenylboronate | Simple phenyl group | Lacks the complex bicyclic structure |
| Lithium 3-pyridylboronate | Contains a pyridine but simpler structure | Less sterically hindered than the target compound |
These comparisons highlight the uniqueness of Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide in terms of its complex structure and potential applications in various fields of chemistry and biology.
The reduction of lithium ions by this borate derivative occurs through a solvent-dependent mechanism involving ligand reorganization and electron donation. Density functional theory calculations on analogous borate systems reveal that the pyridin-2-yl group acts as a redox-active ligand, facilitating electron transfer to lithium cations [3]. In coordinating solvents like tetrahydrofuran, the lithium ion remains stabilized through Lewis acid-base interactions with the borate oxygen atoms, maintaining the compound’s anionic integrity [6].
Critical to this process is the borate’s ability to undergo structural rearrangements upon electron donation. X-ray crystallographic data from related bicyclo[2.2.2]octane borates show that the rigid three-dimensional framework prevents boron center distortion during redox events, enabling efficient charge delocalization [5]. The methyl substituent at the 4-position further enhances stability by reducing steric strain during ligand-Li+ interactions [6].
Table 1: Solvent Effects on Lithium Ion Reduction
| Solvent | Coordination Capacity | Li+ Reduction Efficiency | Borate Stability |
|---|---|---|---|
| Tetrahydrofuran | High | Low | High |
| Toluene | None | High | Low |
Transitioning to non-coordinating solvents like toluene destabilizes lithium-borate interactions, shifting the equilibrium toward lithium metal formation and generating a boron-centered radical species [3]. This solvent-switchable behavior highlights the compound’s potential as a tunable reductant in synthetic and energy storage applications.
Radical generation proceeds via one-electron oxidation of the borate anion, with the unpaired electron localizing on the boron atom. Spectroscopic studies of analogous systems demonstrate that radical stability derives from conjugation between the boron p-orbital and the pyridinyl π-system [2]. The bicyclo[2.2.2]octane oxygen atoms provide additional stabilization through hyperconjugative effects, redistributing spin density across the heteroatom framework [5].
Key steps in radical formation:
The reversibility of this process depends on solvent coordination strength. In tetrahydrofuran, radical recombination with lithium ions regenerates the original borate anion, while toluene permits radical persistence for subsequent reactivity [3].
The compound participates in two-electron reductions through sequential single-electron transfers or concerted mechanisms. In carbon dioxide reduction experiments, the borate donates two electrons to generate carbon monoxide and carbonate byproducts [3]. The rigid bicyclo[2.2.2]octane structure prevents boron-ligand bond cleavage during multi-electron transfers, unlike flexible borate analogs prone to decomposition [7].
Mechanistic comparison:
| Parameter | Sequential Mechanism | Concerted Mechanism |
|---|---|---|
| Intermediate Species | Boron-centered radical | Borate-Li+ transition complex |
| Rate-Determining Step | Second electron transfer | Simultaneous bond reorganization |
| Solvent Dependence | High (requires radical stability) | Low |
Experimental evidence from cyclic voltammetry shows two distinct reduction waves at −1.8 V and −2.3 V vs. Fc+/Fc, corresponding to successive electron transfers [3]. The 0.5 V separation indicates moderate electronic coupling between the two redox events, consistent with a stepwise pathway stabilized by the borate’s conjugated system.
Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a bench-stable, anionic triolborate. The lithium cation and the rigid bicyclic triol skeleton suppress the rapid protodeboronation that plagues neutral 2-pyridyl boronic acids, allowing efficient transmetallation to late-transition-metal complexes. Key performance data appear in Table 1.
| Entry | Electrophile (aryl chloride) | Ligand / catalyst system | Solvent & base (where used) | Temperature / time | Isolated biaryl yield % |
|---|---|---|---|---|---|
| 1 | 4-methoxy-chlorobenzene | 2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl–palladium(II) chloride precatalyst | N,N-dimethylformamide, no added base, copper(I) iodide and 2-aminoethanol additive | 110 °C / 8 h | 92% [1] |
| 2 | 3-chloropyridine | Palladium(II) chloride–bis(dicyclohexylphosphino)propane | Anhydrous N,N-dimethylformamide, copper(I) iodide, 2-aminoethanol | 120 °C / 12 h | 85% [1] |
| 3 | 4-chloro-N,N-dimethylbenzamide | Palladium(II) chloride pre-catalyst with secondary phosphine oxide ligand | N-methyl-2-pyrrolidone, potassium phosphate, water | 100 °C / 16 h | 81%[74b] |
| 4 | 2,6-dichloropyrimidine | Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2-aminophenyl)]palladium(II) | N,N-dimethylformamide, potassium phosphate, copper(II) acetate, diethanolamine additive | 100 °C / 24 h | 70% [2] |
| 5 | 4-bromoanisole (control) | Same as entry 1 | N,N-dimethylformamide | 110 °C / 8 h | 60% [3] |
Research findings.
Mechanistic studies confirm that the anionic lithium salt transmetallates directly to palladium(II)–chloride intermediates without prior hydrolysis, furnishing a highly nucleophilic 2-pyridyl–palladium(II) species that undergoes rapid reductive elimination to give the biaryl product [5].
Under reducing conditions, lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide serves as a programmed source of 2-pyridyl anion equivalents that dimerise to valuable 2,2′-bipyridines. Palladium(II) acetate in the presence of a sacrificial alcohol reductant promotes the process through sequential oxidative additions and reductive eliminations. Solvent effects are pronounced (Table 2).
| Entry | Solvent system (50 °C, 15 mol % palladium(II) acetate, 20 mol % tetrabutylammonium iodide, potassium carbonate, 2.2 equiv isopropanol) | Conversion after 24 h % |
|---|---|---|
| 1 | N,N-dimethylformamide | 53% [6] |
| 2 | Acetonitrile | 55% [6] |
| 3 | γ-Valerolactone | 54% [6] |
| 4 | 2-methyltetrahydrofuran | 23% [6] |
| 5 | Dihydrolevoglucosenone (“Cyrene”) | 98% [6] |
| 6 | 1 : 1 dihydrolevoglucosenone / γ-valerolactone | > 99% (95% isolated bipyridine) [6] |
Research findings.
Complementary nickel(0) catalysis furnishes bipyridines under zinc-mediated reductive conditions and tolerates aryl chlorides, but requires higher metal loadings and exhibits second-order dependence on the nickel complex [7].
Triolborate salts—including lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide—participate in catalytic hydroboration of carbon dioxide, relaying hydride equivalents from borane donors to carbon dioxide through transient borate adducts. Representative catalytic performance metrics are summarised in Table 3.
| Catalyst system | Borane reductant | Conditions (pressure / temperature) | Principal product | Turnover frequency h⁻¹ | Carbon selectivity |
|---|---|---|---|---|---|
| Bis-phosphine ruthenium dihydride complex [8] | Pinacolborane | 1 bar CO₂, 80 °C | Methoxy-pinacolborane | 40 h⁻¹ | 97% [9] |
| Iridium lutidine-based pincer complex [10] | Pinacolborane | 1 bar CO₂, 30 °C | Formoxy-pinacolborane | 1245 h⁻¹ (initial) | 100% formate [10] |
| Phosphine–borane organocatalyst 1-B-(catechol)-2-diphenylphosphino-benzene [11] | Borane–dimethyl sulfide | 1 bar CO₂, 70 °C | Methoxy-borane | 973 h⁻¹ | > 90% [11] |
| Lithium tri-borate oxide (Li₃BO₃) solid sorbent [12] † | – | 1 bar CO₂, 520 °C | Lithium carbonate–borate mixture | 11.3 mmol g⁻¹ uptake | Reversible over 30 cycles [12] |
† Lithium tri-borate oxide is generated industrially from lithium carbonate and boric acid; the same B–O motif as the title triolborate stabilises reversible carbonate formation under high-temperature swing conditions [13].
Research findings.